![molecular formula C8H7NS B172997 Benzo[b]thiophen-3-amine CAS No. 17402-82-3](/img/structure/B172997.png)

Benzo[b]thiophen-3-amine

Descripción general

Descripción

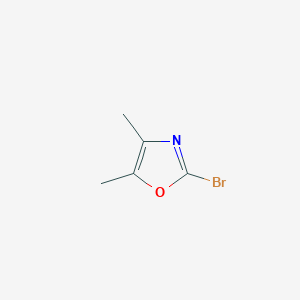

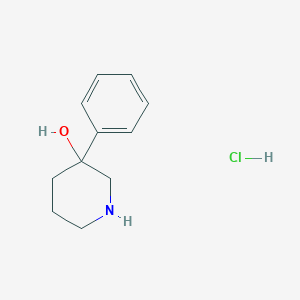

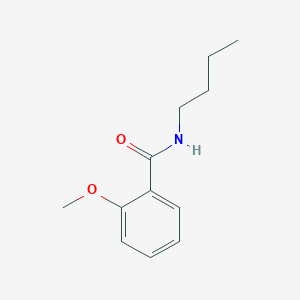

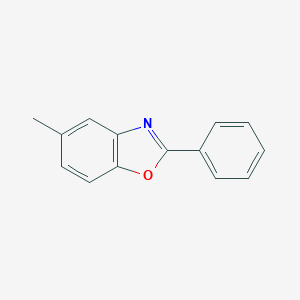

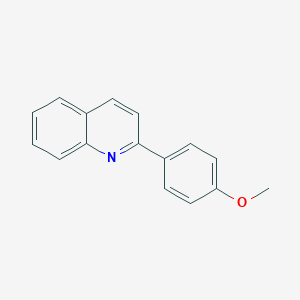

Benzo[b]thiophen-3-amine is a chemical compound with the molecular formula C8H7NS . It is used in organic chemical synthesis . The compound is also known as 1-benzothien-3-ylamine hydrochloride .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves coupling reactions and electrophilic cyclization reactions . A series of benzo[b]thiophen-3-ols were synthesized and investigated as potential human monoamine oxidase inhibitors .Molecular Structure Analysis

The molecular structure of benzo[b]thiophen-3-amine involves a unique hybrid skeleton, making it an important core component for the construction of benzo[b]thiophene fused heterocycles . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Chemical Reactions Analysis

Benzo[b]thiophen-3-amine participates in various chemical reactions. For instance, it is involved in the synthesis of heteroaryl chalcones, which have long conjugated π systems . The delocalization of electronic charge leads to high mobility of the electron density .Physical And Chemical Properties Analysis

Benzo[b]thiophen-3-amine has a molecular weight of 149.21300 and a density of 1.294g/cm3 . It has a boiling point of 313.1ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Monoamine Oxidase (MAO) Inhibition

- Research Findings :

Materials Science

Mecanismo De Acción

Target of Action

Benzo[b]thiophen-3-amine primarily targets human monoamine oxidase (hMAO) . Monoamine oxidases are mitochondrial bound flavoenzymes that catalyze the oxidative degradation of amines . The two human isoforms, hMAO-A and hMAO-B, share similar affinity for dopamine, epinephrine, norepinephrine, and tyramine .

Mode of Action

Benzo[b]thiophen-3-amine interacts with its targets, the hMAOs, by inhibiting their activity . This inhibition is achieved through potential binding site interactions suitable for MAO inhibition activity . The compound has shown high selectivity for the MAO-B isoform .

Biochemical Pathways

The inhibition of hMAO by Benzo[b]thiophen-3-amine affects the biochemical pathways involving the degradation of amines . This results in the modulation of monoamine levels, thus participating in the complex system that controls the physiological and functional concentrations of these neurotransmitters .

Result of Action

The inhibition of hMAO by Benzo[b]thiophen-3-amine leads to changes in the levels of monoamines . This can have various molecular and cellular effects, depending on the specific monoamine whose levels are altered. For instance, changes in dopamine levels can affect mood and motor control, while alterations in serotonin levels can influence mood, appetite, and sleep.

Propiedades

IUPAC Name |

1-benzothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGRIJRGBVPWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458250 | |

| Record name | Benzo[b]thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-3-amine | |

CAS RN |

17402-82-3 | |

| Record name | Benzo[b]thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

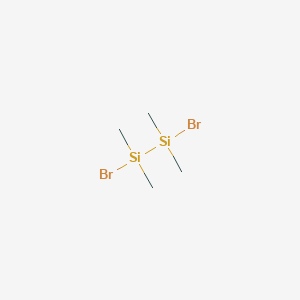

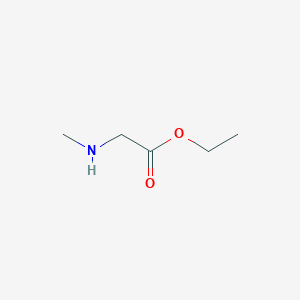

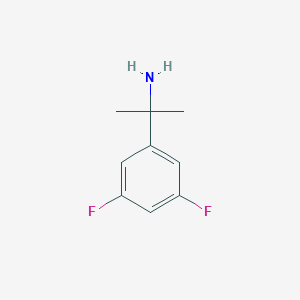

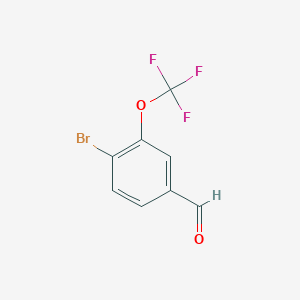

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key synthetic route to produce 2-(Alkyl(or Aryl)sulfanyl)benzo[b]thiophen-3-amines?

A1: A primary method for synthesizing 2-(Alkyl(or Aryl)sulfanyl)benzo[b]thiophen-3-amines involves a Lithium diisopropylamide (LDA)-mediated cyclization of 2-{[(Alkyl(or Aryl)sulfanil)methyl]sulfanil}benzonitriles. [] This method allows for the incorporation of diverse alkyl or aryl substituents on the sulfur atom, expanding the possibilities for exploring the structure-activity relationship of these compounds.

Q2: Can the Gewald reaction be modified to synthesize benzo[b]thiophen-3-amine derivatives?

A2: Yes, the Gewald reaction, typically employed for synthesizing substituted 2-aminothiophenes, can be adapted to create 3-amino-2-substituted benzo[b]thiophenes. [] This modification involves reacting thiosalicylonitrile with various electrophiles, followed by a cyclization step. For example, reacting thiosalicylonitrile with 1-chloromethylbenzotriazole, followed by treatment with LDA, yields 2-(1H-benzo(d)(1,2,3)triazol-1-yl)benzo[b]thiophen-3-amine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)

![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)